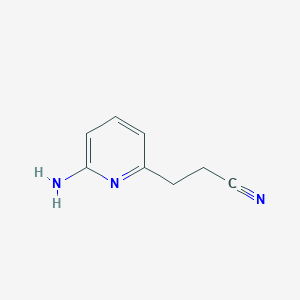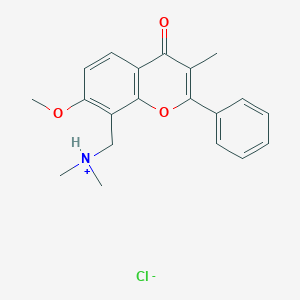
4-bromo-5-(2-fluorophenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-5-(2-fluorophenyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-(2-fluorophenyl)-1H-pyrazole is not fully understood, but research suggests that it may work by inhibiting certain enzymes or proteins in the body. For example, research has shown that it can inhibit the activity of matrix metalloproteinase-2 (MMP-2), which is involved in the progression of cancer. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-5-(2-fluorophenyl)-1H-pyrazole have been extensively studied. Research has shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, 4-bromo-5-(2-fluorophenyl)-1H-pyrazole has been shown to have insecticidal activity, with research showing that it can effectively kill mosquitoes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-5-(2-fluorophenyl)-1H-pyrazole in lab experiments is its potential as a multi-functional agent. It has been shown to have anti-cancer, anti-inflammatory, and insecticidal properties, making it a versatile compound. Additionally, it has been shown to have low toxicity in animal models, which makes it a promising candidate for further research.
However, there are also limitations to using 4-bromo-5-(2-fluorophenyl)-1H-pyrazole in lab experiments. One of the main limitations is its solubility, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 4-bromo-5-(2-fluorophenyl)-1H-pyrazole. One potential direction is to explore its potential as an anti-cancer agent in more detail, including its efficacy against different types of cancer and potential side effects. Another direction is to investigate its potential as an anti-inflammatory agent in more detail, including its mechanism of action and potential applications in treating inflammatory diseases. Additionally, research could be conducted to explore its potential as a pesticide, including its effectiveness against different pests and potential environmental impacts.
Métodos De Síntesis
The synthesis of 4-bromo-5-(2-fluorophenyl)-1H-pyrazole can be achieved using different methods. One of the commonly used methods involves the reaction of 2-fluorobenzaldehyde and 4-bromo-3-nitropyrazole in the presence of a catalyst such as potassium carbonate. The resulting intermediate is then reduced to yield 4-bromo-5-(2-fluorophenyl)-1H-pyrazole. Other methods involve the use of different reagents and catalysts, but the overall process involves the reaction of 2-fluorobenzaldehyde and 4-bromo-3-nitropyrazole.
Aplicaciones Científicas De Investigación
4-bromo-5-(2-fluorophenyl)-1H-pyrazole has been used in various scientific research applications. It has been studied for its potential as an anti-cancer agent, with research showing that it can inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with research showing that it can reduce inflammation in animal models. Additionally, 4-bromo-5-(2-fluorophenyl)-1H-pyrazole has been studied for its potential as a pesticide, with research showing that it can effectively kill pests such as mosquitoes.
Propiedades
IUPAC Name |
4-bromo-5-(2-fluorophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-5-12-13-9(7)6-3-1-2-4-8(6)11/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXFOPVDJITVHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621821 |
Source


|
| Record name | 4-Bromo-5-(2-fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(2-fluorophenyl)-1H-pyrazole | |
CAS RN |
149739-37-7 |
Source


|
| Record name | 4-Bromo-5-(2-fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


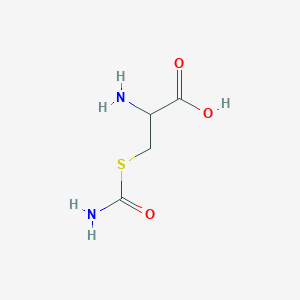

![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)
![1H-Pyrrolo[3,2-b]pyridine-2,3-dione](/img/structure/B136860.png)

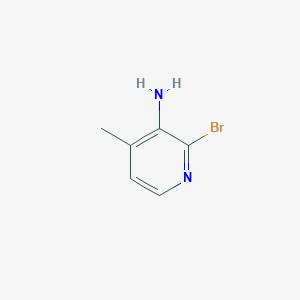

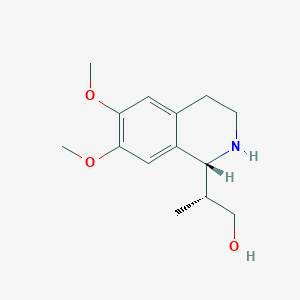

![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)
